molecular formula C9H13NOS B2833149 1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one CAS No. 832113-73-2

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2833149
CAS No.: 832113-73-2
M. Wt: 183.27
InChI Key: DDWJLNLMGDGIEI-UHFFFAOYSA-N
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Description

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group at the second position of the thiophene ring and a dimethylpropanone group at the first position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophene with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve continuous flow processing to enhance yield and efficiency .

Chemical Reactions Analysis

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the amino group directs the incoming electrophile to the ortho and para positions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

1-(2-aminothiophen-3-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-9(2,3)7(11)6-4-5-12-8(6)10/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWJLNLMGDGIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(SC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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